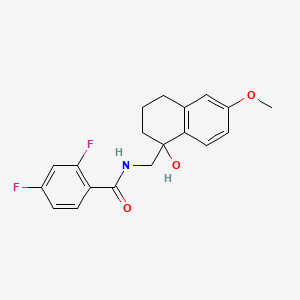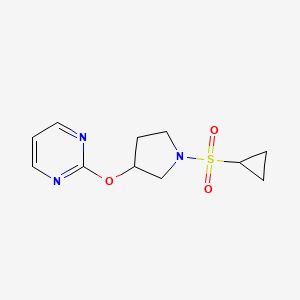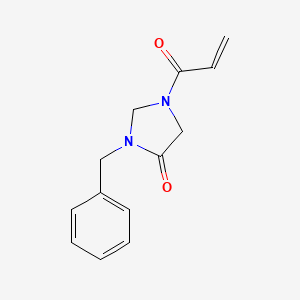
3-Benzyl-1-prop-2-enoylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-prop-2-enoylimidazolidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential biological activities. It belongs to the class of imidazolidinone compounds and has a molecular weight of 281.33 g/mol.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-prop-2-enoylimidazolidin-4-one is not yet fully understood. However, studies suggest that it may exert its biological activities by inhibiting certain enzymes or signaling pathways. For instance, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis. Additionally, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
3-Benzyl-1-prop-2-enoylimidazolidin-4-one has been reported to exhibit several biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Moreover, it has been reported to inhibit the production of reactive oxygen species, which are involved in oxidative stress. Additionally, it has been shown to modulate the expression of certain genes involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-Benzyl-1-prop-2-enoylimidazolidin-4-one is its potential biological activities, which make it a promising candidate for drug development. Moreover, its synthetic method is relatively simple and can be achieved with high yields. However, one of the limitations is its limited availability, which may hinder its widespread use in research.
Future Directions
Several future directions can be explored with regards to 3-Benzyl-1-prop-2-enoylimidazolidin-4-one. One such direction is to investigate its potential as a therapeutic agent for cancer treatment. Additionally, its anti-inflammatory and antiviral activities can be further explored for the development of new drugs. Moreover, its mechanism of action can be elucidated to gain a better understanding of its biological activities. Furthermore, its structure-activity relationship can be studied to design more potent analogs with improved biological activities.
Conclusion:
In conclusion, 3-Benzyl-1-prop-2-enoylimidazolidin-4-one is a synthetic compound that has shown potential biological activities, including antitumor, anti-inflammatory, and antiviral activities. Its synthesis method is relatively simple, and it can be achieved with high yields. Several future directions can be explored to further investigate its potential as a therapeutic agent. However, its limited availability may hinder its widespread use in research.
Synthesis Methods
The synthesis of 3-Benzyl-1-prop-2-enoylimidazolidin-4-one can be achieved through several methods. One such method involves the reaction of benzyl isocyanate with ethyl acetoacetate in the presence of a base, followed by the reaction with acetic anhydride and ammonium acetate. Another method involves the reaction of benzyl isocyanate with 2-propyn-1-ol in the presence of a base, followed by the reaction with acetic anhydride and ammonium acetate. Both methods result in the formation of 3-Benzyl-1-prop-2-enoylimidazolidin-4-one with high yields.
Scientific Research Applications
3-Benzyl-1-prop-2-enoylimidazolidin-4-one has shown potential biological activities, including antitumor, anti-inflammatory, and antiviral activities. Several studies have reported its antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has also been reported to exhibit antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
3-benzyl-1-prop-2-enoylimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)15-9-13(17)14(10-15)8-11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXMUOJLLVLRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(=O)N(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-prop-2-enoylimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

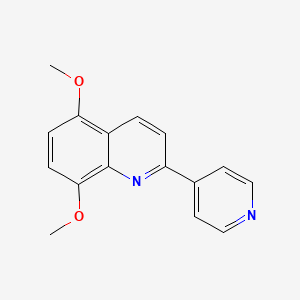
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)
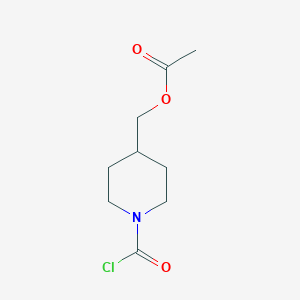

![3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2994049.png)
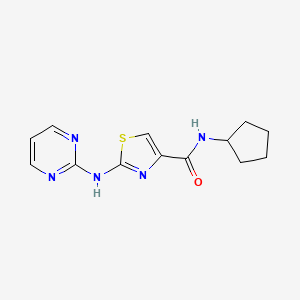
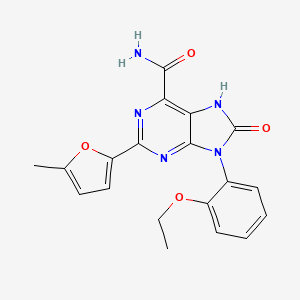
![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)
![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)
![N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2994055.png)


